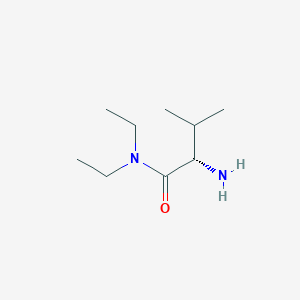
2-(4-Phenylpiperidin-1-yl)ethanol
Vue d'ensemble
Description
“2-(4-Phenylpiperidin-1-yl)ethanol” is a chemical compound that is part of the piperidine class . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidines and their derivatives has attracted the attention of organic and medicinal chemists because of their various biological activities . In one study, a class of novel piperidine-bearing cinnamic acid hybrids were synthesized and validated using various spectroscopic techniques like IR, NMR, and mass spectrometry .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Adamantyl-Containing Phenylpiperidines : The reduction of quaternary pyridinium salts with sodium borohydride in ethanol led to the formation of phenylpiperidines, a process confirmed by spectral dataset analysis. Thermodynamic stability calculations for these compounds were performed using the B3LYP/6-311++(d,p) method (Shadrikova et al., 2015).
Molecular Structure of 1-Phenyl-2-(2-Pyridyl)ethanol : This compound, obtained from a Knoevenagel condensation reaction, was characterized by IR, 1H-NMR, and X-ray diffraction. It showed the formation of intermolecular hydrogen bonds, providing insights into its stability and hydrogen bond formation (Percino et al., 2015).
Bioactive Compound Development
In Silico Toxicity Prediction : The toxicity of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds was predicted using Toxtree, pkCSM, and PreADMET, identifying compounds with high activity and low toxicity. These findings are essential for developing new anticancer compounds (Yeni et al., 2018).
Development of Chitosan Films with Bioactive Inclusion : Chitosan films incorporating 2-phenyl ethanol were developed for controlled release of bioactives, a method useful for fragrances, bacteriostatic, and antifungal applications. This study highlights the potential for utilizing these compounds in various consumer products (Zarandona et al., 2020).
Chemical Process Optimization
Biocatalytic Production of Pharmaceutical Intermediates : A bioprocess for asymmetric reduction to produce (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate, was developed using recombinant Escherichia coli cells. This study demonstrates the efficiency of biocatalysis in pharmaceutical manufacturing (Chen et al., 2019).
Optimization of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol Production : Using Lactobacillus senmaizuke as a biocatalyst, the production of this molecule was optimized for the synthesis of antihistamines. This highlights the role of culture parameters in catalytic bioreduction reactions (Kavi et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-phenylpiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZUBQLMYYFSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295195 | |
| Record name | 2-(4-phenylpiperidin-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperidin-1-yl)ethanol | |
CAS RN |
56953-33-4 | |
| Record name | NSC100212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-phenylpiperidin-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-](/img/structure/B3053835.png)






